![molecular formula C14H13NO3 B1429635 2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 409109-10-0](/img/structure/B1429635.png)
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-(3-oxocyclohexyl)-2,3-dihydro-1H-isoindole-1,3-dione, also known as PHD-1 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PHD-1 inhibitors have been shown to increase the production of erythropoietin, which stimulates the production of red blood cells and can be used to treat anemia. In addition, PHD-1 inhibitors have been investigated for their potential to treat other conditions such as ischemic heart disease, stroke, and cancer.
Scientific Research Applications
Sustainable Chemistry: Mechanochemistry and Eco-Bases
The compound has been utilized in sustainable chemistry through mechanochemical methods to perform Michael addition reactions . This approach is solvent-free and employs bio-sourced bases, known as Eco-bases, which are derived from plants. The process is efficient, rapid, and requires low catalyst loading, making it an environmentally friendly alternative to traditional synthesis methods.
Organic Synthesis: Cyclopentenone Derivatives
In organic synthesis, this compound serves as a precursor for the synthesis of cyclopentenone derivatives . These derivatives are important in the construction of complex organic molecules and have applications in pharmaceuticals and agrochemicals.
Green Catalysis: Eco-base Development
The compound is instrumental in the development of new Eco-bases . These are heterogeneous catalysts prepared from plants, offering a green alternative to classical bases. They can be recycled and reused multiple times without loss of performance.
Material Science: Functionalized Alkenone Derivatives
In material science, the compound is used for the mechano-assisted construction of functionalized alkenone derivatives . These derivatives have potential applications in the development of new materials with unique properties.
Analytical Chemistry: Chromatography
The compound and its derivatives can be purified using flash chromatography , a technique widely used in analytical chemistry for the separation and purification of complex mixtures.
Environmental Science: Phytomanagement
Lastly, the compound plays a role in phytomanagement , where plant-based solutions are used to manage environmental issues. The Eco-bases derived from this compound can be part of strategies to remediate contaminated sites using plants.
properties
IUPAC Name |
2-(3-oxocyclohexyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9H,3-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGPZZFCSMEQJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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